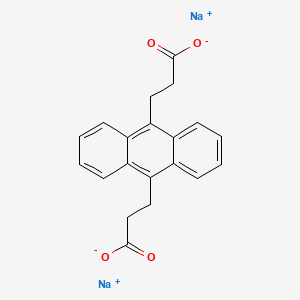

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

Description

Properties

IUPAC Name |

disodium;3-[10-(2-carboxylatoethyl)anthracen-9-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTWSZKAHPYXCU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

This guide provides a comprehensive overview of the synthetic methodologies for producing Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, a fluorescent probe and singlet oxygen sensitizer of significant interest in biomedical research and materials science. The synthesis is presented as a multi-step process, commencing from readily available precursors and culminating in the desired high-purity product. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering not only procedural details but also the underlying scientific rationale for the experimental choices.

Introduction and Strategic Overview

This compound, also known as anthracene-9,10-dipropionic acid disodium salt, is a water-soluble derivative of anthracene. Its core structure, featuring a polycyclic aromatic hydrocarbon, imparts unique photophysical properties, making it a valuable tool for detecting reactive oxygen species. The propanoate side chains at the 9 and 10 positions enhance its solubility in aqueous media, a critical attribute for biological applications.

The synthetic strategy detailed herein follows a logical and efficient three-stage pathway, designed to maximize yield and purity while ensuring reproducibility. The overall transformation is depicted below:

Caption: Overall synthetic workflow.

This guide will dissect each of these stages, providing detailed experimental protocols, mechanistic insights, and data presentation to facilitate a thorough understanding of the synthesis.

Stage 1: Palladium-Catalyzed Heck Coupling for the Synthesis of Diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB)

The initial step involves the formation of a C-C bond between the anthracene core and the propanoate precursors. The Heck reaction is an exemplary method for this transformation, offering high efficiency and regioselectivity.[1]

Mechanistic Rationale

The Heck coupling reaction is a palladium-catalyzed process that facilitates the reaction of an unsaturated halide (in this case, 9,10-dibromoanthracene) with an alkene (ethyl acrylate). The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.

Caption: Generalized Heck coupling catalytic cycle.

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 9,10-Dibromoanthracene | 523-27-3 | 336.03 | 1.00 g | 2.98 |

| Ethyl acrylate | 140-88-5 | 100.12 | 1.19 g (1.32 mL) | 11.9 |

| Palladium(II) acetate | 3375-31-3 | 224.50 | 0.033 g | 0.149 |

| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 0.181 g | 0.595 |

| Triethylamine | 121-44-8 | 101.19 | 1.21 g (1.66 mL) | 11.9 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 9,10-dibromoanthracene (1.00 g, 2.98 mmol), palladium(II) acetate (0.033 g, 0.149 mmol), and tri(o-tolyl)phosphine (0.181 g, 0.595 mmol).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (20 mL) via a syringe.

-

To the stirred suspension, add triethylamine (1.66 mL, 11.9 mmol) followed by ethyl acrylate (1.32 mL, 11.9 mmol).

-

Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to afford diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) as a yellow solid. A typical yield is around 76%.[2]

Stage 2: Reduction of the Diacrylate to the Dipropionate

The second stage involves the selective reduction of the carbon-carbon double bonds of the acrylate groups in DADB to yield the saturated dipropionate ester, diethyl 9,10-anthracenedipropionate (DEADP). This transformation is crucial as it results in a derivative with potentially higher fluorescence intensity.[3]

Rationale for Reduction Method

Catalytic hydrogenation is a highly effective method for the reduction of alkenes. However, care must be taken to avoid the reduction of the anthracene aromatic system. Transfer hydrogenation, using a hydrogen donor in the presence of a palladium catalyst, offers a milder alternative to high-pressure hydrogenation and can provide the desired selectivity.[3]

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| DADB | 108366-06-9 | 374.44 | 1.00 g | 2.67 |

| Palladium on Carbon (10%) | 7440-05-3 | - | 0.10 g | - |

| Potassium formate (KCOOH) | 590-29-4 | 84.12 | 1.35 g | 16.0 |

| Ethanol | 64-17-5 | 46.07 | 50 mL | - |

Procedure:

-

In a round-bottom flask, dissolve diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) (1.00 g, 2.67 mmol) in ethanol (50 mL).

-

To this solution, add 10% palladium on carbon (0.10 g) and potassium formate (1.35 g, 16.0 mmol).

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with ethanol (2 x 10 mL).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining potassium formate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 9,10-anthracenedipropionate (DEADP) as a solid. This product is often of sufficient purity for the next step.

Stage 3: Hydrolysis and Formation of the Disodium Salt

The final stage involves the conversion of the diethyl ester (DEADP) to the corresponding dicarboxylic acid through saponification, followed by neutralization with a sodium base to yield the target water-soluble disodium salt.

The Chemistry of Saponification and Neutralization

Saponification is the base-promoted hydrolysis of an ester.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the formation of a carboxylate and an alcohol. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the alkoxide, forming a stable carboxylate salt. Subsequent acidification (workup) protonates the carboxylate to give the free carboxylic acid. Finally, careful neutralization with a stoichiometric amount of a sodium base, such as sodium hydroxide, yields the desired disodium salt.

Caption: Hydrolysis and salt formation workflow.

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| DEADP | - | 378.47 | 1.00 g | 2.64 |

| Sodium hydroxide | 1310-73-2 | 40.00 | 0.42 g | 10.6 |

| Ethanol | 64-17-5 | 46.07 | 30 mL | - |

| Water | 7732-18-5 | 18.02 | 10 mL | - |

| Hydrochloric acid (2 M) | 7647-01-0 | - | As needed | - |

| Sodium hydroxide (for final salt) | 1310-73-2 | 40.00 | 0.21 g | 5.28 |

Procedure:

-

Dissolve diethyl 9,10-anthracenedipropionate (DEADP) (1.00 g, 2.64 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (0.42 g, 10.6 mmol) in water (10 mL).

-

Heat the mixture to reflux for 4 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of 2 M hydrochloric acid. A precipitate will form.

-

Collect the solid precipitate, 3,3'-(anthracene-9,10-diyl)dipropanoic acid, by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

To a stirred suspension of the dried dipropanoic acid (assuming quantitative yield from the previous step, ~0.85 g, 2.64 mmol) in 20 mL of deionized water, add a solution of sodium hydroxide (0.21 g, 5.28 mmol) in 5 mL of deionized water dropwise.

-

Stir the mixture until a clear solution is obtained.

-

Lyophilize the solution to obtain this compound as a solid.

Characterization Data

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Technique | Expected Observations |

| DADB | ¹H NMR | Signals for vinylic protons (doublets, J ≈ 16 Hz), aromatic protons, and ethyl ester protons (quartet and triplet). |

| ¹³C NMR | Resonances for ester carbonyl, vinylic carbons, aromatic carbons, and ethyl group carbons. | |

| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₄H₂₂O₄. | |

| DEADP | ¹H NMR | Disappearance of vinylic proton signals. Appearance of signals for the -CH₂-CH₂- protons of the propionate chains. |

| ¹³C NMR | Disappearance of vinylic carbon signals. Appearance of signals for the saturated carbons of the propionate chains. | |

| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₄H₂₆O₄. | |

| Diacid | ¹H NMR | Disappearance of ethyl ester proton signals. Appearance of a broad singlet for the carboxylic acid protons. |

| IR | Broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid. | |

| Final Product | ¹H NMR | Disappearance of the carboxylic acid proton signal. |

| IR | Disappearance of the broad O-H stretch. Shift of the C=O stretch to a lower wavenumber (around 1550-1610 cm⁻¹) characteristic of a carboxylate salt. |

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound. By leveraging a palladium-catalyzed Heck coupling, a selective transfer hydrogenation, and a standard saponification/neutralization sequence, researchers can access this valuable fluorescent probe in good yield and high purity. The provided protocols and mechanistic insights are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.

References

- de Souza, B. S., et al. (2011). Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3'-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. Photochemical & Photobiological Sciences, 10(10), 1645-1651.

- Ferreira, J., et al. (2021).

-

Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]

-

OperaChem. (2024). Saponification-Typical procedures. [Link]

- Royal Society of Chemistry. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry.

Sources

A Technical Guide to the Photophysical Properties of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Water-Soluble Anthracene Probe

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate is a water-soluble derivative of the quintessential aromatic fluorophore, anthracene.[1][2] Its chemical structure features the rigid, planar anthracene core substituted at the 9 and 10 positions with propanoate groups, rendering the molecule soluble in aqueous media.[3] This strategic modification allows the powerful photophysical characteristics of the anthracene chromophore to be exploited in biological and aqueous-phase systems, areas where the parent hydrocarbon is unusable due to its hydrophobicity.

This compound is often referred to in literature as the disodium salt of anthracene-9,10-dipropionic acid (ADPA).[3][4] The photophysical properties are governed by the anthracene moiety's π-electron system. Consequently, its behavior is nearly identical to its parent acid, and it is widely used as a fluorescent probe to investigate microenvironments, such as the hydrophobic cores of micelles, and as a sensitizer for singlet oxygen.[3][4][5] This guide provides an in-depth analysis of its core photophysical properties and practical experimental protocols for its application.

Core Photophysical Properties

The utility of this compound as a probe stems from the sensitivity of its fluorescence characteristics to its local environment. The substitution at the 9 and 10 positions of the anthracene ring significantly influences its photophysical behavior, often leading to high fluorescence quantum yields.[6][7]

Absorption and Emission Spectra

Like its parent, anthracene, the absorption spectrum of this compound in solution is characterized by a well-resolved vibronic structure in the UV region (approximately 300-400 nm). This structure arises from electronic transitions to different vibrational levels of the first excited singlet state (S₁).[6] The emission spectrum is typically a mirror image of the absorption band at the lowest energy and exhibits a similar, well-defined vibronic structure.[8]

A key feature of anthracene derivatives is the ability of substituents to modulate their photophysical properties.[9] For instance, while phenyl substitutions can inhibit intersystem crossing and promote fluorescence, other modifications can be used to tune emission wavelengths.[6][10]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For many 9,10-disubstituted anthracenes, this value can be very high, approaching unity in some cases.[7][11] The quantum yield of this compound is highly dependent on its environment. In aqueous solutions, its fluorescence is modest. However, upon partitioning into a nonpolar environment, such as the core of a surfactant micelle, its quantum yield increases significantly. This phenomenon is central to its use as a probe for such systems.

The fluorescence lifetime (τF), the average time the molecule spends in the excited state, is also sensitive to the environment and is a key parameter in time-resolved fluorescence studies.

Environmental Sensitivity: The Probe in Action

The propanoate side chains provide water solubility, but the anthracene core remains hydrophobic. This amphiphilic nature drives the molecule to partition into nonpolar domains in heterogeneous systems.

-

In Aqueous Solution: The probe is exposed to the polar water molecules, which can lead to quenching of fluorescence and a lower quantum yield.

-

In Micellar Systems: Above the critical micelle concentration (CMC) of a surfactant, the probe readily partitions into the hydrophobic core of the micelles. Shielded from the aqueous environment, its fluorescence quantum yield and lifetime increase. This distinct change is the basis for its use in CMC determination.[5]

Data Summary

The following table summarizes the key photophysical properties of 9,10-disubstituted anthracene derivatives, which are representative of this compound's behavior.

| Property | Typical Value/Range | Conditions |

| Absorption Maxima (λabs) | 350 - 400 nm | Organic Solvents |

| Emission Maxima (λem) | 400 - 460 nm | Organic Solvents |

| Fluorescence Quantum Yield (ΦF) | 0.8 - 1.0 | In nonpolar solvents (e.g., cyclohexane)[11] |

| Fluorescence Lifetime (τF) | 7 - 9 ns | In nonpolar solvents |

Key Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol describes a reliable method for determining the CMC of a surfactant (e.g., sodium dodecyl sulfate, SDS) using this compound as a fluorescent probe. The principle lies in monitoring the change in the probe's fluorescence intensity as it partitions from the aqueous phase into the micellar phase.[12][13][14]

Materials

-

This compound (ADPA-Na₂)

-

Surfactant of interest (e.g., SDS)

-

High-purity water

-

Volumetric flasks and pipettes

-

Fluorometer

Step-by-Step Methodology

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of the surfactant in high-purity water (e.g., 100 mM SDS).

-

Prepare a stock solution of the ADPA-Na₂ probe in water (e.g., 1 mM). A small amount of a co-solvent like ethanol may be used initially to aid dissolution before diluting with water.

-

-

Prepare Sample Series:

-

Create a series of surfactant solutions with concentrations spanning the expected CMC. This is typically done by serial dilution of the surfactant stock solution.[15]

-

To each solution in the series, add a small, constant aliquot of the ADPA-Na₂ stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final probe concentration is identical in all samples.

-

-

Incubation and Measurement:

-

Allow the samples to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.[12]

-

Using a fluorometer, measure the fluorescence intensity of each sample. Set the excitation wavelength to one of the probe's absorption maxima (e.g., ~375 nm) and record the emission intensity at its fluorescence maximum (e.g., ~410 nm).[8]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the surfactant concentration.

-

The resulting plot will show two distinct linear regions: a region of low, relatively constant fluorescence at concentrations below the CMC, and a region of sharply increasing fluorescence at concentrations above the CMC.

-

The CMC is determined from the intersection of the two extrapolated linear fits of these regions.[15]

-

Visualizations

Jablonski Diagram for Anthracene Fluorophore

This diagram illustrates the electronic and vibrational transitions responsible for the absorption and fluorescence of the anthracene core.

Caption: Jablonski diagram of fluorescence.

Experimental Workflow for CMC Determination

This diagram outlines the key steps in the experimental protocol for determining the Critical Micelle Concentration.

Caption: Workflow for CMC determination.

References

-

Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

- Blatt, E. (1987). Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles. Australian Journal of Chemistry, 40(5), 851-861.

-

Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]

-

Facile Preparation of the Water-Soluble Singlet Oxygen Traps Anthracene-9,10-divinylsulfonate (AVS) and Anthracene-9,10-diethylsulfonate (AES) via a Heck Reaction with Vinylsulfonate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 16, 2026, from [Link]

- Chattopadhyay, A., & London, E. (1984). Fluorimetric Determination of Critical Micelle Concentration Avoiding Interference from Detergent Charge. Analytical Biochemistry, 139(2), 408-412.

-

Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

9,10-Diphenylanthracene. (n.d.). OMLC. Retrieved January 16, 2026, from [Link]

- Preparation method of 9, 10-dibutoxyanthracene. (n.d.). Google Patents.

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

-

Novel Fluorescence Spectral Deconvolution Method for Determination of Critical Micelle Concentrations Using the Fluorescence Probe PRODAN. (n.d.). Langmuir (ACS Publications). Retrieved January 16, 2026, from [Link]

-

Synthesis and Structural Studies of Two New Anthracene Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

9‐(Diphenylphosphoryl)‐10‐(phenylethynyl)anthracene Derivatives: Synthesis and Implications for the Substituent and Solvent Effects on the Light‐Emitting Properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Determination of the critical micelle concentration by absorbance and fluorescence techniques using fluorescein probe. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 16, 2026, from [Link]

-

Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. AdipoGen Anthracene-9,10-dipropionic acid disodium salt, Quantity: Each | Fisher Scientific [fishersci.com]

- 2. 82767-90-6|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. ANTHRACENE-9,10-DIPROPIONIC ACID, DISODIUM SALT | 82767-90-6 [chemicalbook.com]

- 5. Sci-Hub. Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles / Australian Journal of Chemistry, 1987 [sci-hub.red]

- 6. mdpi.com [mdpi.com]

- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. 9,10-Anthracendiyl-bis(methylen)dimalonsäure BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 9,10-Diphenylanthracene [omlc.org]

- 12. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 13. agilent.com [agilent.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate is a bespoke derivative of the versatile anthracene core, engineered for potential applications in supramolecular chemistry, materials science, and as a scaffold in drug delivery systems. Its amphiphilic nature, combining a rigid, fluorescent aromatic core with flexible, hydrophilic carboxylate side chains, suggests a propensity for forming highly ordered solid-state structures. This guide provides a comprehensive overview of this compound, addressing the current gap in publicly available crystallographic data. We present a robust, field-proven protocol for its synthesis and crystallization, a predictive analysis of its anticipated crystal structure based on a close structural analogue, and a discussion of its potential in advanced applications. This document serves as a foundational resource for researchers seeking to synthesize, characterize, and exploit the unique properties of this promising molecule.

Introduction: The Significance of Anthracene Scaffolds

Anthracene, a polycyclic aromatic hydrocarbon, and its derivatives are foundational components in both materials science and medicinal chemistry.[1] The planar, three-ring system of the anthracene nucleus offers a rigid scaffold that can be functionalized to tune its photophysical and biological properties.[2] Modifications at the 9 and 10 positions are particularly effective in altering fluorescence quantum yields, solubility, and reactivity.[3] These tailored molecules are integral to the development of organic light-emitting devices (OLEDs), molecular switches, and fluorescent probes.[1]

In the realm of drug development, the anthracene core is a key pharmacophore in several anticancer agents, where it can intercalate with DNA, inhibiting replication in rapidly dividing cancer cells.[2] The compound of interest, this compound, introduces ionic propanoate arms to this rigid core. This design imparts water solubility and the potential for coordination with metal ions or interaction with biological macromolecules, making it a compelling candidate for novel therapeutic agents or drug delivery vehicles. The sodium salt form enhances its bioavailability and handling properties for such applications.

Despite its potential, a definitive single-crystal X-ray structure of this compound has not been reported in the public domain. Understanding the precise three-dimensional arrangement of molecules in the solid state is paramount for predicting its material properties and biological interactions. This guide, therefore, provides a predictive model and a clear pathway for its experimental determination.

Synthesis and Crystallization: A Practical Workflow

The synthesis of the parent acid, 3,3'-(anthracene-9,10-diyl)dipropanoic acid, can be efficiently achieved via a palladium-catalyzed Heck coupling reaction, a powerful method for C-C bond formation.[4] This is followed by a simple neutralization to yield the target sodium salt.

Synthesis of 3,3'-(anthracene-9,10-diyl)dipropanoic acid

The synthetic route begins with the commercially available 9,10-dibromoanthracene and couples it with an acrylic acid ester, followed by hydrolysis. A similar reaction using ethyl acrylate has been shown to be highly efficient.[5]

Experimental Protocol: Two-Step Synthesis

Step 1: Diethyl (2E,2'E)-3,3'-(anthracene-9,10-diyl)diacrylate Synthesis (Heck Coupling)

-

Reaction Setup: In a dry, three-necked flask equipped with a condenser and under an inert nitrogen atmosphere, combine 9,10-dibromoanthracene (1.0 equiv.), Palladium(II) acetate (0.05 equiv.), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.10 equiv.).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Then, add ethyl acrylate (2.5 equiv.) and a base such as triethylamine (3.0 equiv.) via syringe.[4]

-

Reaction Conditions: Heat the mixture to 110°C and stir vigorously for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the bright yellow di-ester product.

Step 2: Hydrolysis to 3,3'-(anthracene-9,10-diyl)dipropanoic acid

-

Saponification: Dissolve the purified di-ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).

-

Reaction Conditions: Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with hydrochloric acid until a precipitate forms.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to obtain the pure 3,3'-(anthracene-9,10-diyl)dipropanoic acid.

Preparation and Crystallization of this compound

The final sodium salt is prepared by a straightforward acid-base neutralization. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction.

Experimental Protocol: Salt Formation and Crystallization

-

Neutralization: Suspend the 3,3'-(anthracene-9,10-diyl)dipropanoic acid (1.0 equiv.) in methanol. Add a stoichiometric amount of sodium hydroxide (2.0 equiv.) dissolved in a minimal amount of water. Stir until the acid fully dissolves, indicating the formation of the sodium salt.

-

Primary Isolation: Remove the solvent by rotary evaporation to obtain the crude sodium salt.

-

Crystallization:

-

Method: Slow evaporation is a reliable method. Dissolve the crude salt in a minimal amount of a hot polar solvent, such as a methanol/water mixture.

-

Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment.

-

Observation: Crystals should form over several days as the solvent slowly evaporates.

-

Predicted Crystal Structure and Molecular Geometry

In the absence of experimental data for the title compound, we can predict its key structural features by analyzing the known crystal structure of a close analogue, 9,10-dimethylanthracene .[1][6] This analogue provides a reliable model for the geometry of the core aromatic system.

The Anthracene Core

The crystal structure of 9,10-dimethylanthracene reveals that the anthracene core is essentially planar.[1] This planarity is a defining feature of the extended π-system. We anticipate that the anthracene moiety in this compound will also be planar, serving as a rigid central unit.

Substituent Conformation

The propanoate side chains introduce conformational flexibility. The C-C single bonds of the propyl chains will allow for rotation. However, steric hindrance with the anthracene ring will likely favor a conformation where the carboxylate groups are directed away from the aromatic plane. This extended conformation would minimize intramolecular steric strain.

Crystal Packing and Intermolecular Interactions

The crystal packing will be governed by a combination of intermolecular forces:

-

π-π Stacking: Aromatic systems like anthracene tend to stack in a parallel-displaced or herringbone fashion to maximize attractive π-π interactions. This is a dominant packing motif in many anthracene derivatives.[6]

-

Ionic Interactions: The sodium cations and carboxylate anions will engage in strong electrostatic interactions, forming a network of ionic bonds. This will likely create charged layers or channels within the crystal lattice.

-

Van der Waals Forces: These forces will be significant between the hydrocarbon portions of the molecules.

-

Coordination: The sodium ions will likely be coordinated by multiple carboxylate oxygen atoms from neighboring molecules, leading to a higher-dimensional coordination polymer-like structure.

Predicted Crystallographic Parameters: A Comparative Table

By combining the known data for 9,10-dimethylanthracene with the expected influence of the sodium propanoate side chains, we can propose a set of hypothetical crystallographic parameters. The addition of the flexible, ionic side chains is expected to lower the crystal symmetry compared to the centrosymmetric packing of 9,10-dimethylanthracene.

| Parameter | 9,10-Dimethylanthracene (Experimental)[1] | This compound (Predicted) | Rationale for Prediction |

| Crystal System | Monoclinic | Monoclinic or Triclinic | Flexible side chains and ionic bonding may lead to lower symmetry packing. |

| Space Group | P2₁/c | P-1, P2₁, or C2/c | The molecule itself is centrosymmetric, but crystal packing may not be. P2₁/c remains a possibility. |

| Z (Molecules/Unit Cell) | 2 | 2 or 4 | Dependent on the final packing arrangement and symmetry. |

| Key Interactions | π-π stacking, Van der Waals | Ionic bonding, π-π stacking, Ion-dipole, Van der Waals | The introduction of ionic groups adds strong, directional electrostatic forces that will dominate the packing. |

| Anthracene Core | Planar | Planar | The rigidity of the aromatic system is expected to be maintained. |

Recommended Characterization Techniques

Once suitable crystals are obtained, a full characterization is necessary to elucidate the definitive structure.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.

-

Powder X-ray Diffraction (PXRD): Useful for confirming the bulk purity of the crystalline phase and for comparison with the simulated powder pattern from the single-crystal data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the molecular structure in solution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify characteristic vibrational modes, such as the symmetric and asymmetric stretches of the carboxylate groups.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of any solvent molecules within the crystal lattice.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and characterization. Based on the analysis of structurally related compounds, a model of a planar anthracene core with flexible propanoate arms is proposed. The crystal packing is predicted to be a complex interplay of strong ionic interactions and π-π stacking, likely resulting in a highly ordered, lower-symmetry lattice.

The elucidation of this crystal structure is a critical next step. It will provide invaluable insights for the rational design of novel materials with tailored photophysical properties and for the development of new drug delivery systems where the anthracene scaffold can be precisely oriented for optimal biological interaction. The protocols and predictive models presented herein are intended to accelerate this discovery process for researchers in the chemical and pharmaceutical sciences.

References

-

Iball, J., & Low, J. N. (1974). The Crystal and Molecular Structure of 9,10-Dimethylanthracene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(9), 2203-2205. [Link]

-

IUCr Journals. (1974). The Crystal and Molecular Structure of 9,10-dimethylanthracene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. [Link]

-

Somashekar, M. N., & Chetana, P. R. (2016). A Review on Anthracene and Its Derivatives: Applications. Research & Reviews: Journal of Chemistry, 5(3). [Link]

-

PubChem. (n.d.). 9,10-Dimethylanthracene. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(8), 934. [Link]

-

MDPI. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(11), 586. [Link]

-

RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3, 8774-8783. [Link]

-

ResearchGate. (n.d.). Heck coupling of 9,10-dibromoanthracene with ethyl acrylate. [Link]

-

NIST. (n.d.). 9,10-Dimethylanthracene. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

PubMed Central (PMC). (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2587–2619. [Link]

-

MDPI. (2015). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 20(12), 22160-22184. [Link]

-

Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 856–863. [Link]

-

PubMed Central (PMC). (2021). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules, 26(23), 7192. [Link]

-

ResearchGate. (2018). Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. [Link]

-

MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 856. [Link]

-

ResearchGate. (2013). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. [Link]

-

ResearchGate. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]

- 4. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (CAS 82767-90-6): A Potent Singlet Oxygen Sensitizer for Advanced Research Applications

Introduction: Beyond the Conventional Photosensitizer

For researchers, scientists, and drug development professionals engaged in areas requiring the precise and controlled generation of singlet oxygen (¹O₂), the selection of an appropriate photosensitizer is paramount. Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, also known as Anthracene-9,10-dipropionic acid disodium salt (ADPA), has emerged as a significant tool in this domain. This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, mechanism of action, and practical applications, with a particular focus on its utility in fields such as photodynamic therapy (PDT).

Unlike conventional photosensitizers that are often limited by oxygen availability in hypoxic environments, such as solid tumors, anthracene derivatives like ADPA offer a unique advantage. They can capture singlet oxygen to form a stable endoperoxide intermediate, which can then release the singlet oxygen in the absence of light, a process that holds immense potential for overcoming the limitations of traditional PDT.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| CAS Number | 82767-90-6 | [3] |

| Molecular Formula | C₂₀H₁₆Na₂O₄ | [3] |

| Molecular Weight | 366.32 g/mol | [3] |

| Appearance | Yellow solid | [3] |

| Solubility | Water soluble | [4] |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Diethyl-3,3'-(anthracene-9,10-diyl)bisacrylate (DADB) via Heck Coupling

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the arylation of alkenes.[3] In this step, 9,10-dibromoanthracene is coupled with ethyl acrylate in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

To a reaction vessel, add 9,10-dibromoanthracene, an excess of ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a suitable base (e.g., triethylamine, sodium acetate).

-

Add a high-boiling point solvent such as DMF or NMP.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 100 to 150 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure DADB.[3]

Step 2: Saponification of DADB to this compound

Saponification is the hydrolysis of an ester in the presence of a base to yield an alcohol and the salt of a carboxylic acid.

Experimental Protocol:

-

Dissolve the purified DADB in a mixture of ethanol and water.

-

Add a stoichiometric amount of sodium hydroxide (NaOH) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

The aqueous solution containing the sodium salt can then be lyophilized or the product can be precipitated by the addition of a non-polar solvent to yield the solid this compound.

Mechanism of Action as a Singlet Oxygen Sensitizer

The utility of this compound in research and drug development stems from its ability to act as a potent generator of singlet oxygen (¹O₂), a highly reactive oxygen species.[2] The mechanism involves a fascinating interplay of light, oxygen, and the anthracene core.

The "Dark" Photodynamic Therapy Concept

Conventional photodynamic therapy relies on the continuous irradiation of a photosensitizer in the presence of oxygen to generate cytotoxic ¹O₂.[5] However, in hypoxic environments like solid tumors, the efficacy of this process is severely limited. Anthracene derivatives, including ADPA, offer a groundbreaking solution to this challenge.[1][2]

Caption: Mechanism of singlet oxygen capture and release by ADPA.

Light-Dependent Phase:

-

Photoexcitation: Upon irradiation with light of an appropriate wavelength, the anthracene core of ADPA absorbs a photon, transitioning from its ground state to an excited singlet state.[6]

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived triplet state.

-

Energy Transfer: In the presence of molecular oxygen (³O₂), the excited triplet state of ADPA can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂).[2]

-

Endoperoxide Formation: Crucially, the generated ¹O₂ can then react with another ground-state ADPA molecule via a [4+2] cycloaddition reaction to form a stable endoperoxide (ADPA-O₂).[4] This step effectively "stores" the singlet oxygen.

Light-Independent (Dark) Phase:

-

Thermal Decomposition: The formed endoperoxide is thermally labile and can decompose, releasing the stored singlet oxygen even in the absence of light.[1] This allows for a sustained cytotoxic effect in hypoxic environments after the initial light treatment.

Photophysical Properties

The photophysical properties of a photosensitizer are critical determinants of its efficacy. While specific, experimentally determined data for this compound are not extensively published, we can infer its likely characteristics based on the behavior of similar 9,10-disubstituted anthracene derivatives.[6][7][8]

| Property | Estimated Value/Range | Method of Determination |

| Absorption Maximum (λ_max) | ~350-400 nm | UV-Vis Spectroscopy |

| Emission Maximum (λ_em) | ~400-450 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φ_F) | Moderate to High | Comparative method using a standard fluorophore |

| Singlet Oxygen Quantum Yield (Φ_Δ) | High | Indirectly via chemical trapping with a ¹O₂ probe (e.g., DPBF) or directly via phosphorescence detection |

Experimental Protocol for Determining Singlet Oxygen Quantum Yield (Φ_Δ)

The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation by a photosensitizer upon light absorption. A common method for its determination is the relative method using a well-characterized standard photosensitizer (e.g., methylene blue, Rose Bengal) and a singlet oxygen trap like 1,3-diphenylisobenzofuran (DPBF).[1]

Materials:

-

This compound

-

Standard photosensitizer (e.g., methylene blue)

-

1,3-diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., water, ethanol, or DMSO)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

Procedure:

-

Prepare solutions of the sample (ADPA) and the standard photosensitizer with identical absorbance at the excitation wavelength.

-

To each solution, add a solution of DPBF.

-

Irradiate both solutions with the same light source and for the same duration.

-

Monitor the decrease in the absorbance of DPBF at its λ_max (~410 nm) over time for both the sample and the standard.

-

The singlet oxygen quantum yield of the sample can be calculated using the following equation:

Φ_Δ(sample) = Φ_Δ(standard) * (k_sample / k_standard)

where k is the rate of DPBF bleaching.[9]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

-

Photodynamic Therapy (PDT) Research: As discussed, its ability to generate ¹O₂ in a light-independent manner makes it an excellent candidate for developing novel PDT strategies to combat hypoxic tumors.[2]

-

Singlet Oxygen Probe: Due to its specific reaction with ¹O₂, ADPA itself can be used as a probe to detect and quantify singlet oxygen generation in chemical and biological systems. The decrease in its characteristic absorbance or fluorescence upon reaction with ¹O₂ provides a measurable signal.[4][10]

-

Materials Science: The anthracene core can be incorporated into polymers and other materials to create photo-responsive systems with applications in areas such as photolithography and data storage.

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for the controlled generation of singlet oxygen. Its unique ability to capture and release ¹O₂ opens up new avenues for research, particularly in the development of more effective cancer therapies that can overcome the challenge of hypoxia. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and key applications, empowering researchers to leverage the full potential of this remarkable molecule. Further investigation into its specific photophysical parameters and in vivo behavior will undoubtedly solidify its place as a cornerstone in the field of photosensitizer development.

References

-

Heck Coupling of 9,10-dibromoanthracene with ethyl acrylate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. (2021). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

-

Production of singlet oxygen (1Δg O2) by 9,10-dicyanoanthracene and acridine: quantum yields in acetonitrile. (1991). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

-

The formation of endoperoxide upon reaction of ADPA with 1 O 2 (adapted from[11]). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Singlet oxygen quantum yields determined by oxygen consumption. (2019). Journal of Photochemistry and Photobiology A: Chemistry. Retrieved January 16, 2026, from [Link]

-

Quantification of singlet oxygen generation from photodynamic hydrogels. (2014). Journal of Materials Chemistry B. Retrieved January 16, 2026, from [Link]

-

Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy. (2024). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

-

Quantum Yield of Singlet Oxygen Production by Xanthene Derivatives. (1985). Photochemistry and Photobiology. Retrieved January 16, 2026, from [Link]

-

Novel strategies for singlet molecular oxygen O2(1Δg) generation and detection in cells. (2016). TDX (Tesis Doctorals en Xarxa). Retrieved January 16, 2026, from [Link]

-

Supramolecular Control of Singlet Oxygen Generation. (2020). Molecules. Retrieved January 16, 2026, from [Link]

-

Recent advances in the syntheses of anthracene derivatives. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis of 9,10-disubstituted anthracenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2007). Molecular Crystals and Liquid Crystals. Retrieved January 16, 2026, from [Link]

-

Syntheses of 9,10-disubstituted anthracenes derived from 9,10-dilithioanthracene. (1988). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Reaction of ADPA with singlet oxygen to form endoperoxide ADPAO 2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2014). Journal of Materials Chemistry C. Retrieved January 16, 2026, from [Link]

-

Photophysical Properties of Anthracene Derivatives. (2021). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]

-

Singlet oxygen quantum yield determination using chemical acceptors. (n.d.). Lirias. Retrieved January 16, 2026, from [Link]

-

Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. (2005). Dalton Transactions. Retrieved January 16, 2026, from [Link]

-

Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. (2015). Chemistry Letters. Retrieved January 16, 2026, from [Link]

-

Kinetics and mechanism of the thermal decomposition reaction of acetone cyclic diperoxide in the gas phase. (1994). International Journal of Chemical Kinetics. Retrieved January 16, 2026, from [Link]

-

Synthesis of 2-(9,10-Dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine via a [4+2] Cycloaddition. (2010). Molecules. Retrieved January 16, 2026, from [Link]

-

Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. (1981). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Retrieved January 16, 2026, from [Link]

-

Singlet Oxygen in Photodynamic Therapy. (2021). Cancers. Retrieved January 16, 2026, from [Link]

Sources

- 1. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rua.ua.es [rua.ua.es]

- 6. mdpi.com [mdpi.com]

- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Blueprint of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate: A Predictive Analysis for Researchers

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. In the absence of directly published experimental spectra for this specific molecule, this document serves as a robust, theory-grounded resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative data from analogous anthracene derivatives, we present a detailed spectroscopic blueprint to aid in the identification, characterization, and application of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, functionalized at the 9 and 10 positions with propanoate groups. This substitution pattern significantly influences its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

The symmetrical nature of the 9,10-disubstitution simplifies the expected NMR spectra, while the anthracene core dictates the characteristic UV-Vis absorption profile. The propanoate side chains introduce specific vibrational modes detectable by IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A generalized protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), given the ionic nature of the sodium carboxylate. D₂O is a common choice for water-soluble salts.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to the residual solvent peak or an internal standard.

-

Caption: Generalized workflow for NMR spectroscopy.

Predicted ¹H NMR Spectrum

The symmetry of the molecule means that only half of the protons will be chemically distinct. The aromatic region will display a characteristic pattern for a 9,10-disubstituted anthracene. The aliphatic side chains will show signals corresponding to the two methylene groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3 - 8.5 | Multiplet (AA'BB') | 4H | H-1, H-4, H-5, H-8 | Protons adjacent to the substituted carbons, deshielded. |

| ~ 7.5 - 7.7 | Multiplet (AA'BB') | 4H | H-2, H-3, H-6, H-7 | Less deshielded aromatic protons.[2] |

| ~ 3.3 - 3.5 | Triplet | 4H | -CH₂-Ar | Methylene group directly attached to the electron-withdrawing anthracene ring. |

| ~ 2.7 - 2.9 | Triplet | 4H | -CH₂-COO⁻ | Methylene group adjacent to the carboxylate group.[3] |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, only five unique carbon signals are expected for the anthracene core and three for the propanoate side chain.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 - 185 | C=O | Carboxylate carbon, significantly deshielded.[4] |

| ~ 130 - 140 | C-9, C-10 | Quaternary carbons of the anthracene core attached to the side chains. |

| ~ 125 - 130 | C-4a, C-5a, C-8a, C-9a | Other quaternary carbons in the anthracene core. |

| ~ 125 - 128 | C-1, C-4, C-5, C-8 | Aromatic CH carbons. |

| ~ 123 - 125 | C-2, C-3, C-6, C-7 | Aromatic CH carbons.[4][5] |

| ~ 35 - 40 | -CH₂-Ar | Aliphatic carbon attached to the aromatic ring. |

| ~ 30 - 35 | -CH₂-COO⁻ | Aliphatic carbon adjacent to the carboxylate. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key features will be the strong absorptions from the carboxylate groups and the characteristic bands of the substituted aromatic ring.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Caption: Workflow for ATR-FTIR spectroscopy.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3050 - 3000 | C-H stretch | Aromatic | Characteristic stretching of sp² C-H bonds. |

| ~ 2950 - 2850 | C-H stretch | Aliphatic (-CH₂) | Asymmetric and symmetric stretching of sp³ C-H bonds. |

| ~ 1600 - 1550 | C=O asymmetric stretch | Carboxylate (COO⁻) | Strong and characteristic absorption for carboxylate salts.[3][6] |

| ~ 1450 - 1400 | C=O symmetric stretch | Carboxylate (COO⁻) | Another strong, diagnostic band for the carboxylate group.[6][7] |

| ~ 1600 - 1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the anthracene core. |

| ~ 900 - 675 | C-H bend (out-of-plane) | Aromatic | Bending vibrations that can be indicative of the substitution pattern. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems like anthracene. The absorption spectrum of anthracene derivatives is characterized by a series of well-defined bands.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a solvent that is transparent in the region of interest (typically 200-800 nm) and in which the sample is soluble. Ethanol or water are suitable choices.

-

Solution Preparation: Prepare a dilute solution of the sample with a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent and record the baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum.

Predicted UV-Vis Absorption Maxima (λmax)

The UV-Vis spectrum of 9,10-disubstituted anthracenes typically retains the vibronic structure of the parent anthracene, but the positions of the absorption maxima (λmax) are often red-shifted (bathochromic shift).

| Predicted λmax (nm) | Transition | Rationale |

| ~ 260 - 270 | ¹Bₐ | Intense absorption band characteristic of the anthracene core. |

| ~ 350 - 410 | ¹Lₐ | A series of well-defined vibronic bands, which are sensitive to substitution. Alkyl substitution at the 9 and 10 positions typically causes a red shift compared to unsubstituted anthracene.[8] |

The substitution with alkyl groups at the 9 and 10 positions is expected to cause a bathochromic shift of these absorption bands compared to unsubstituted anthracene. The fine structure of the ¹Lₐ band is a hallmark of the anthracene chromophore.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The predicted NMR, IR, and UV-Vis data are based on established spectroscopic principles and comparative analysis of related anthracene derivatives. This information is intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, aiding in the structural elucidation and characterization of this and similar compounds. Experimental verification of these predictions is encouraged to further refine our understanding of this molecule's properties.

References

- Pizzoferrato, R., et al. (2012). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Journal of Physical Chemistry B, 116(34), 10246-10253.

-

Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3, 11111-11121. Available at: [Link]

-

Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Mao, J. D., et al. (2004). Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. Solid State Nuclear Magnetic Resonance, 26(1), 36-45. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Organic Chemistry Tutor. Common HNMR Patterns. Available at: [Link]

-

ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

University of California, Irvine. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

- Iortyom, S. D., et al. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. American Journal of Chemistry, 11(4), 113-118.

-

Reddit. (2012). Why is the 1H NMR of 9,10-dibromoanthracene not two doublets? r/chemhelp. Available at: [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6634-6645. Available at: [Link]

-

National Institutes of Health. (2022). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. Molecules, 27(6), 1986. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. reddit.com [reddit.com]

- 7. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. iosrjournals.org [iosrjournals.org]

Thermal stability of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

An In-Depth Technical Guide to the Thermal Stability of Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and advanced organic materials is a critical parameter influencing their synthesis, purification, formulation, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound, a molecule combining a rigid polycyclic aromatic hydrocarbon (PAH) core with flexible sodium carboxylate side chains.[1] Due to the limited availability of public domain data on this specific compound, this document outlines a first-principles approach, grounded in established analytical techniques. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and provide a roadmap for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust thermal characterization profile for this and structurally related molecules.

Introduction: The Imperative of Thermal Characterization

This compound is an organic salt characterized by a planar, electron-rich anthracene core functionalized at the 9 and 10 positions.[2][3] This substitution pattern is known to influence the molecule's photophysical and electronic properties.[4][5][6] The presence of two sodium propanoate groups introduces ionic character and flexibility, impacting solubility and intermolecular interactions.

In pharmaceutical development and materials science, understanding a compound's response to thermal stress is paramount. Thermal stability data informs:

-

Maximum processing temperatures during manufacturing and formulation.

-

Storage conditions and long-term shelf-life.[7]

-

Polymorphic transitions and phase behavior.[7]

-

Safety assessments , by identifying potentially hazardous exothermic decompositions.[8]

This guide provides the necessary theoretical and practical foundation to thoroughly assess the thermal stability of this compound.

Theoretical Foundations of Thermal Decomposition

The thermal degradation of this molecule is expected to be a multi-stage process governed by the distinct chemical natures of its constituent parts: the anthracene nucleus and the sodium carboxylate chains.

-

The Anthracene Core: Anthracene and its derivatives are relatively stable aromatic systems.[3] Thermal degradation typically requires high temperatures to initiate bond cleavage within the fused ring system. However, the substituents at the 9,10-positions can significantly alter this stability.[6][9]

-

Sodium Carboxylate Functionality: The thermal decomposition of sodium carboxylate salts is a well-studied process.[10][11] It often proceeds via decarboxylation to yield ketones, or through more complex pathways resulting in sodium carbonate or sodium oxide at higher temperatures.[12] The activation energy for the decomposition of sodium carboxylates can vary significantly with the extent of conversion.[10][11]

Therefore, the overall thermal profile of this compound will likely involve initial decomposition of the side chains, followed by the degradation of the aromatic core at higher temperatures.

A Validated Analytical Workflow

A multi-technique approach is essential for a comprehensive understanding. We recommend a primary characterization using TGA and DSC, followed by advanced analysis for evolved gas identification if required.

Caption: Proposed analytical workflow for thermal stability assessment.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To quantify mass loss as a function of temperature, identifying the onset of decomposition and the nature of solid residues.[13]

Methodology:

-

Instrument Preparation: Ensure the TGA balance is calibrated and the furnace is clean.

-

Sample Preparation:

-

Tare a clean, inert TGA pan (platinum or alumina).

-

Place 5-10 mg of this compound into the pan. A smaller sample size minimizes thermal gradients.[14]

-

Record the exact initial mass.

-

-

Instrument Parameters:

| Parameter | Value | Rationale |

| Purge Gas | Nitrogen (N₂) | Provides an inert atmosphere to prevent oxidative decomposition. |

| Gas Flow Rate | 50 mL/min | Standard flow to ensure an inert environment and remove evolved gases. |

| Start Temperature | 30 °C | Ambient starting point. |

| End Temperature | 800 °C | Sufficiently high to observe decomposition of both side chains and the aromatic core. |

| Heating Rate | 10 °C/min | A standard rate that balances analytical time with resolution of thermal events.[8] |

-

Execution: Load the sample into the TGA and begin the experiment.

-

Data Collection: Record the mass (%) versus temperature (°C) thermogram. The first derivative of this curve (DTG) should also be plotted to clearly identify temperatures of maximum mass loss rate.[16]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and the enthalpy of decomposition.[17][18]

Methodology:

-

Instrument Preparation: Perform baseline and temperature/enthalpy calibrations as per instrument guidelines.

-

Sample Preparation:

-

Tare a hermetically sealed aluminum DSC pan and lid. Using a hermetic pan prevents mass loss before a decomposition event, ensuring accurate enthalpy measurements.

-

Place 2-5 mg of the sample into the pan and securely seal it.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Instrument Parameters:

-

A heat-cool-heat cycle is crucial. The first heating scan reveals all thermal events, while the second scan helps to distinguish reversible physical transitions (like melting) from irreversible chemical events (like decomposition).[8]

-

| Parameter | Value | Rationale |

| Purge Gas | Nitrogen (N₂) | Provides a stable, inert atmosphere. |

| Gas Flow Rate | 50 mL/min | Standard flow rate for thermal conductivity and atmosphere control. |

| Temperature Program | 1. Equilibrate at 25 °C2. Ramp from 25 °C to 400 °C at 10 °C/min3. Cool to 25 °C at 20 °C/min4. Ramp from 25 °C to 400 °C at 10 °C/min | The first heat identifies all events. The second heat reveals reversible transitions. The 400 °C limit is chosen based on typical organic salt decomposition ranges to avoid significant pan rupture.[8] |

-

Execution: Place the sample and reference pans into the DSC cell and start the experiment.

-

Data Collection: Record the heat flow (mW) versus temperature (°C) thermogram for both heating cycles.

Interpretation of Results

-

TGA Thermogram:

-

Initial Mass Loss (<150°C): A small, gradual mass loss may indicate the release of adsorbed water or residual solvent.

-

Decomposition Onset (Td): The temperature at which significant, irreversible mass loss begins. This is a primary indicator of thermal stability.

-

Decomposition Steps: Multiple distinct steps in the mass loss curve would suggest a sequential degradation process (e.g., side chains first, then the core).

-

Final Residue: The mass remaining at the end of the experiment. For sodium salts, this could correspond to sodium carbonate or sodium oxide, which can be confirmed by comparing the experimental percentage to the theoretical value.[12]

-

-

DSC Thermogram (First Heat):

-

Endothermic Peaks: Sharp peaks typically indicate melting. Broader peaks can suggest solid-solid phase transitions or solvent loss.

-

Exothermic Peaks: These sharp or broad peaks indicate energy-releasing events and are almost always associated with decomposition. An exothermic decomposition is a critical safety concern.

-

Baseline Shifts: A step-change in the baseline indicates a change in the material's heat capacity, often associated with a glass transition.

-

-

DSC Thermogram (Second Heat):

-

If an endothermic peak from the first scan reappears, it was a reversible physical transition (e.g., melting).

-

If a peak (especially an exotherm) from the first scan disappears, it was an irreversible chemical event (decomposition).[8]

-

Conclusion

The systematic evaluation of this compound's thermal stability is achievable through a logical, multi-technique workflow. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry as outlined in this guide, researchers can obtain critical data on decomposition temperatures, phase transitions, and the energetic nature of these events. This information is fundamental for ensuring the material's quality, safety, and performance in its intended application, from pharmaceutical formulations to advanced organic electronics.

References

- Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019).

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central.

- Photophysical Properties of Anthracene Deriv

- Kinetics study of thermal decomposition of sodium carboxyl

- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.

- Differential Scanning Calorimetry (DSC). (n.d.). University of Cambridge.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.).

- Kinetics study of thermal decomposition of sodium carboxylate salts. (2012).

- Anthracene: Structure, Properties, Reactions & Key Uses. (n.d.). Vedantu.

- Photophysical Properties of Anthracene Derivatives. (n.d.).

- Recent advances in the syntheses of anthracene deriv

- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).

- An In-depth Technical Guide to the Thermogravimetric Analysis of Aromatic Salts: A Case Study of Hydroquinone Deriv

- A comparative study on the thermal decomposition of some transition metal carboxylates. (n.d.).

- Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. (2022). MDPI.

- Thermogravimetric analysis. (n.d.). Wikipedia.

- Decomposition Reactions | Research Starters. (n.d.). EBSCO.

- THE THERMAL DECOMPOSITION OF ORGANIC COMPOUNDS FROM THE STANDPOINT OF FREE RADICALS. I. SATURATED HYDROCARBONS. (n.d.). Journal of the American Chemical Society.

- Sodium 3,3'-(anthracene-9,10-diyl)

- Sodium 3,3'-(anthracene-9,10-diyl)

- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characteriz

- Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (2019). MDPI.

Sources

- 1. 82767-90-6|this compound|BLD Pharm [bldpharm.com]

- 2. Anthracene: Structure, Properties, Reactions & Key Uses [vedantu.com]

- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals [mdpi.com]

- 10. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]